molecular formula C49H78O15 B12773630 Cynanchoside C2 CAS No. 72093-23-3

Cynanchoside C2

Cat. No.: B12773630
CAS No.: 72093-23-3
M. Wt: 907.1 g/mol
InChI Key: DNOLGGAOXNIEOS-LGUFXXKBSA-N
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Description

Cynanchoside C2 is a highly oxygenated iridoid glucoside isolated from Macfadyena cynanchoides (syn. Dolichandra cynanchoides), a plant species traditionally studied for its bioactive secondary metabolites. Structurally, it features a cyclopentanopyran backbone with multiple hydroxyl and methyl groups, linked to a glucose moiety at the C1 position. Its biosynthesis involves the oxidative modification of precursor iridoids, which contributes to its unique functional groups and bioactivity .

Properties

CAS No.

72093-23-3

Molecular Formula

C49H78O15

Molecular Weight

907.1 g/mol

IUPAC Name

[17-acetyl-8,14-dihydroxy-3-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

InChI

InChI=1S/C49H78O15/c1-25(2)26(3)19-39(51)62-38-24-37-46(8)16-14-32(20-31(46)13-17-48(37,53)49(54)18-15-33(27(4)50)47(38,49)9)61-40-22-35(56-11)44(29(6)59-40)64-42-23-36(57-12)45(30(7)60-42)63-41-21-34(55-10)43(52)28(5)58-41/h13,19,25,28-30,32-38,40-45,52-54H,14-18,20-24H2,1-12H3/b26-19+

InChI Key

DNOLGGAOXNIEOS-LGUFXXKBSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cynanchoside C2 involves the extraction of the compound from the rhizome of Cynanchum caudatum. The process typically includes solvent extraction followed by chromatographic separation techniques to isolate the pure compound .

Industrial Production Methods

Most of the available this compound is obtained through natural extraction rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

Cynanchoside C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed using spectroscopic techniques .

Scientific Research Applications

Cynanchoside C2 has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroidal glycosides.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals

Mechanism of Action

The mechanism of action of Cynanchoside C2 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways and interacting with cellular receptors. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Cynanchoside C2 belongs to the iridoid glycoside family, which includes compounds like cynanchoside (Bonini et al., 1981) and 5,7-bisdeoxycynanchoside (Adriani et al., 1982). Key structural differences include:

Compound Oxygenation Pattern Glucose Position Key Functional Groups Source
This compound High (6 hydroxyls) C1 Epoxide, methyl ester Macfadyena cynanchoides
Cynanchoside Moderate (4 hydroxyls) C1 Double bond, acetyl group Macfadyena cynanchoides
5,7-Bisdeoxycynanchoside Low (2 hydroxyls) C1 Reduced epoxide, no ester Macfadyena cynanchoides

The degree of oxygenation directly influences solubility and reactivity. For instance, this compound’s epoxide group enhances its electrophilicity, making it more reactive toward nucleophiles in insect digestive systems .

Ecological and Evolutionary Context

This compound’s structural complexity aligns with the "escalation hypothesis" in plant-herbivore coevolution. Its biosynthesis in M. cynanchoides correlates with increased resistance to generalist insects, whereas related species with simpler iridoids (e.g., Stellaria media) face higher herbivory rates .

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